4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine is a chemical compound that belongs to the class of pyridopyrimidines. This compound is of significant interest due to its potential therapeutic applications and its unique chemical structure, which combines a pyridine ring with a pyrimidine ring.
Preparation Methods
The synthesis of 4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine involves several steps. One common method includes the condensation of 5-fluoro-2-methoxybenzaldehyde with ethyl cyanoacetate, followed by cyclization with guanidine to form the pyridopyrimidine core. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like piperidine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes, such as kinases, which play a role in cell signaling pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting cell signaling pathways that are crucial for cell growth and proliferation. This makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds include other pyridopyrimidine derivatives such as palbociclib and dilmapimod. Compared to these compounds, 4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine has unique structural features, such as the presence of both ethoxy and methoxy groups, which may contribute to its distinct biological activity and therapeutic potential .
Properties
CAS No. |
917759-99-0 |
---|---|
Molecular Formula |
C16H15FN4O2 |
Molecular Weight |
314.31 g/mol |
IUPAC Name |
4-ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C16H15FN4O2/c1-3-23-15-14-12(20-16(18)21-15)6-5-11(19-14)10-8-9(17)4-7-13(10)22-2/h4-8H,3H2,1-2H3,(H2,18,20,21) |
InChI Key |
ZGOMNORPQOVYCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(C=CC(=C3)F)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.